molecular formula C13H18N2O2 B4971419 N-(2-ethylphenyl)-N'-propylethanediamide

N-(2-ethylphenyl)-N'-propylethanediamide

Cat. No. B4971419
M. Wt: 234.29 g/mol
InChI Key: QPZMRWNRJITTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-N'-propylethanediamide, also known as EMDP or N-ethylpentylone, is a synthetic cathinone that belongs to the class of substituted phenethylamines. It is a designer drug that has gained popularity as a recreational drug due to its stimulant effects. However, EMDP has also been the subject of scientific research due to its potential as a pharmacological tool.

Mechanism of Action

N-(2-ethylphenyl)-N'-propylethanediamide acts as a substrate for monoamine transporters, including the serotonin, dopamine, and norepinephrine transporters. It increases the release of these neurotransmitters, leading to increased synaptic concentrations. This compound also inhibits the reuptake of these neurotransmitters, leading to prolonged effects.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity and induce hyperthermia in rodents. It has also been shown to increase extracellular levels of dopamine, serotonin, and norepinephrine in the brain. This compound has been reported to induce seizures in some cases.

Advantages and Limitations for Lab Experiments

N-(2-ethylphenyl)-N'-propylethanediamide has been used as a pharmacological tool to study the effects of cathinones on the central nervous system. It has a high affinity for monoamine transporters, making it a useful tool for studying the effects of transporter substrates. However, its potential for inducing seizures limits its use in certain experiments.

Future Directions

1. Further studies are needed to determine the long-term effects of N-(2-ethylphenyl)-N'-propylethanediamide on the central nervous system.
2. The potential therapeutic effects of this compound should be investigated, particularly in the treatment of depression and other psychiatric disorders.
3. The effects of this compound on other neurotransmitter systems should be studied, including the GABAergic and glutamatergic systems.
4. The potential for this compound to induce seizures should be further investigated, and safer analogs should be developed for use in research.

Synthesis Methods

N-(2-ethylphenyl)-N'-propylethanediamide can be synthesized by the reaction of 2-ethylphenylacetonitrile with propionyl chloride, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 2-ethylphenylacetonitrile with 1-bromopentane in the presence of sodium hydride.

Scientific Research Applications

N-(2-ethylphenyl)-N'-propylethanediamide has been used in scientific research as a pharmacological tool to study the effects of cathinones on the central nervous system. It has been shown to act as a potent monoamine transporter substrate, with a higher affinity for the serotonin transporter than the dopamine transporter. This compound has also been used to study the effects of cathinones on thermoregulation, as it has been shown to increase body temperature in rodents.

properties

IUPAC Name

N'-(2-ethylphenyl)-N-propyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-3-9-14-12(16)13(17)15-11-8-6-5-7-10(11)4-2/h5-8H,3-4,9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZMRWNRJITTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=CC=CC=C1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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